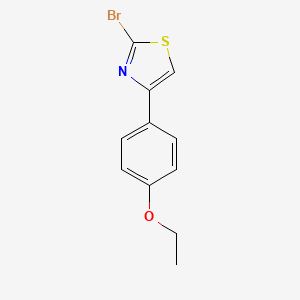

2-(4-Bromophenyl)-4,5-dichloropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

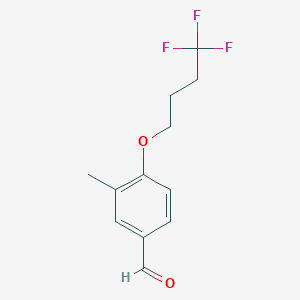

2-(4-Bromphenyl)-4,5-Dichlorpyrimidin: ist eine organische Verbindung, die zur Klasse der Pyrimidine gehört, die heterocyclische aromatische organische Verbindungen sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromphenylgruppe aus, die an der zweiten Position und zwei Chloratomen befestigt sind, die an der vierten und fünften Position des Pyrimidinrings befestigt sind. Pyrimidine sind bekannt für ihre breite Palette biologischer Aktivitäten und werden oft bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin beinhaltet typischerweise die Reaktion von 4-Brombenzaldehyd mit Malononitril in Gegenwart von Ammoniumacetat unter Bildung von 2-(4-Bromphenyl)-3-Cyanoacrylonitril. Dieses Zwischenprodukt wird dann mit Phosphorylchlorid (POCl3) cyclisiert, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen beinhalten normalerweise das Erhitzen des Gemisches unter Rückfluss für mehrere Stunden .

Industrielle Produktionsverfahren: Die industrielle Produktion von 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Die Brom- und Chloratome in 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin können nucleophile Substitutionsreaktionen eingehen. Übliche Reagenzien für diese Reaktionen sind Natriumhydroxid (NaOH) und Kalium-tert-butoxid (KOtBu).

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

Reduktionsreaktionen: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.

Übliche Reagenzien und Bedingungen:

Substitution: Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Oxidation: Reaktionen werden in sauren oder basischen wässrigen Lösungen bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Reaktionen werden in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Ether unter inerter Atmosphäre durchgeführt.

Hauptprodukte:

Substitution: Produkte umfassen verschiedene substituierte Pyrimidine, abhängig vom verwendeten Nucleophil.

Oxidation: Produkte umfassen Pyrimidinderivate mit oxidierten funktionellen Gruppen.

Reduktion: Produkte umfassen reduzierte Pyrimidinderivate mit hydrierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin wird als Baustein in der organischen Synthese verwendet. Es wird bei der Synthese komplexerer heterocyclischer Verbindungen und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt .

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften. Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf bestimmte biologische Pfade abzielen .

Medizin: In der pharmazeutischen Chemie wird 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin auf sein Potenzial als Therapeutikum untersucht. Es wird auf seine Fähigkeit untersucht, bestimmte Enzyme und Rezeptoren zu hemmen, die an Krankheitsprozessen beteiligt sind .

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet. Sie wird auch bei der Entwicklung neuer Katalysatoren und als Vorläufer für die Synthese von fortschrittlichen Materialien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen, wodurch ihre biologischen Wirkungen erzielt werden. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab. Beispielsweise kann die Verbindung bei antimikrobiellen Anwendungen bakterielle Enzyme hemmen, die für die Zellwandsynthese essentiell sind, was zum Absterben der Bakterien führt .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-4,5-dichloropyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

4-Bromphenylessigsäure: Eine organische Verbindung mit einem Bromatom in der para-Position des Phenylrings.

4-Bromfentanyl: Ein Fentanylanalogon mit ähnlichen sedativen und analgetischen Eigenschaften.

4-Bromphenyl-4-brombenzoat: Eine Verbindung mit unterschiedlichen mechanischen Eigenschaften aufgrund ihrer polymorphen Formen.

Einzigartigkeit: 2-(4-Bromphenyl)-4,5-Dichlorpyrimidin ist einzigartig durch sein spezifisches Substitutionsschema am Pyrimidinring, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht

Eigenschaften

Molekularformel |

C10H5BrCl2N2 |

|---|---|

Molekulargewicht |

303.97 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-4,5-dichloropyrimidine |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)10-14-5-8(12)9(13)15-10/h1-5H |

InChI-Schlüssel |

RMSAYLIRMBRDED-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)

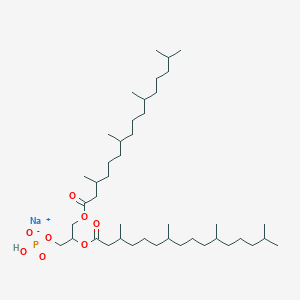

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)

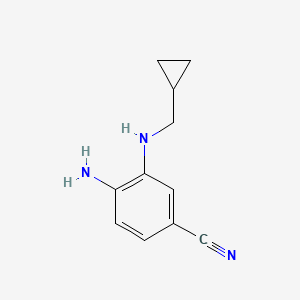

![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)